2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Description
2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H18N8OS and its molecular weight is 394.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines are known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to be involved in a variety of biochemical pathways, often related to their target enzymes or receptors .
Pharmacokinetics
Thieno[3,2-d]pyrimidines are known to have diverse pharmacokinetic properties, often influenced by their specific chemical structure .
Result of Action
Thieno[3,2-d]pyrimidines are known to have a variety of effects at the molecular and cellular level, often related to their interaction with their target enzymes or receptors .
Action Environment
The action of thieno[3,2-d]pyrimidines can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8OS/c27-16-2-1-15(26-12-19-10-22-26)23-25(16)9-13-3-6-24(7-4-13)18-17-14(5-8-28-17)20-11-21-18/h1-2,5,8,10-13H,3-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYYKYXAQHNDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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